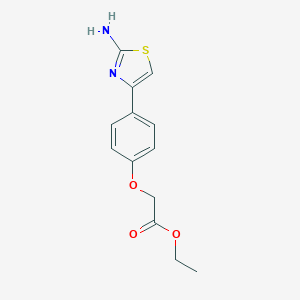

Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate

Overview

Description

Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate is an organic compound with the molecular formula C13H14N2O3S. This compound features a thiazole ring, which is a sulfur and nitrogen-containing heterocycle, attached to a phenoxy group and an ethyl acetate moiety. The presence of the thiazole ring imparts significant biological activity to the compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate typically involves the reaction of 2-amino-4-thiazole with 4-bromophenol, followed by esterification with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with reaction conditions optimized for maximum yield and purity. The product is typically isolated through large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its therapeutic potential in treating bacterial infections and inflammatory diseases.

Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The biological activity of Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate is primarily attributed to its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anti-inflammatory effects. The compound’s mechanism of action involves binding to the active site of target enzymes, thereby blocking substrate access and subsequent biochemical reactions.

Comparison with Similar Compounds

Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate can be compared with other thiazole-containing compounds:

2-Aminothiazole: A simpler analog with similar antimicrobial properties but lacking the phenoxy and ethyl acetate groups.

Thiazole-4-carboxylate derivatives: These compounds also exhibit biological activity but differ in their chemical structure and specific applications.

Benzothiazoles: Contain a benzene ring fused to a thiazole ring, offering different pharmacological profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features an ethyl acetate moiety linked to a phenoxy group, which is further substituted with a 2-amino-4-thiazole unit. The thiazole ring is known for its diverse biological activities, enhancing the compound's therapeutic potential.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Compounds containing thiazole rings are frequently reported to exhibit significant activity against various pathogens. For instance, studies have indicated that derivatives of thiazole can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli .

Comparative Antimicrobial Activity

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Ethyl 2-amino-4-thiazoleacetate | C7H10N2O2S | Antimicrobial |

| 2-Amino-5-bromothiazole | C5H5BrN2S | Anticancer |

| 4-(2-Aminothiazol-4-yl)-phenol | C10H10N2OS | Antimicrobial |

The presence of the amino group on the thiazole enhances its interaction with biological targets, potentially leading to increased efficacy in therapeutic applications .

Anticancer Activity

Research has extensively documented the anticancer properties of thiazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that compounds with similar scaffolds exhibit selective cytotoxicity towards human glioblastoma and melanoma cell lines while maintaining low toxicity to normal cells .

Case Study: In Vitro Cytotoxicity

In a study assessing various thiazole derivatives, this compound was tested against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and Karpas299 (lymphoma). The results indicated a notable reduction in cell viability, suggesting that the compound could serve as a lead structure for further anticancer drug development .

The mechanism by which this compound exerts its biological effects is under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction . Additionally, docking studies have indicated that the compound may interact with tubulin, inhibiting cancer cell proliferation by disrupting microtubule formation .

Properties

IUPAC Name |

ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-2-17-12(16)7-18-10-5-3-9(4-6-10)11-8-19-13(14)15-11/h3-6,8H,2,7H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREYJPWSPRWJOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168491 | |

| Record name | Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168127-29-5 | |

| Record name | Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168127295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.